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Compound of Interest

Compound Name: 4-Hydroxy-4-methylpentanoic acid

Cat. No.: B1260482 Get Quote

Introduction: A Molecule of Pharmacological
Significance
4-Hydroxy-4-methylpentanoic acid, also known by its research designation UMB68, is a

fascinating small molecule that holds a significant place in neuropharmacology.[1][2]

Structurally, it is a tertiary alcohol and a carboxylic acid, bearing a close resemblance to the

endogenous neurotransmitter and drug γ-hydroxybutyric acid (GHB).[3] This structural similarity

is not coincidental; UMB68 was specifically designed and synthesized as a tool to deconstruct

the complex pharmacology of GHB.[1]

Unlike GHB, which interacts with both its own specific high-affinity receptor (the GHB receptor)

and, at higher concentrations, the GABAB receptor, UMB68 exhibits high selectivity for the

GHB receptor.[1][2] Crucially, its tertiary alcohol structure prevents in-vivo metabolism to

GABA-active compounds. This selectivity makes 4-hydroxy-4-methylpentanoic acid an

invaluable molecular probe for researchers, allowing for the isolated study of the GHB

receptor's function in the central nervous system, absent the confounding effects of GABAB

receptor activation.[1] This guide provides a comprehensive overview of its core physical and

chemical properties, a detailed synthesis protocol, analytical methodologies, and its primary

applications in research.

Chemical Identity and Structure
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Properly identifying a compound is the foundation of all scientific inquiry. The key identifiers and

structural details for 4-Hydroxy-4-methylpentanoic acid are summarized below.

Identifier Value Source(s)

IUPAC Name
4-hydroxy-4-methylpentanoic

acid
[1]

CAS Number 23327-19-7 [3][4]

Molecular Formula C₆H₁₂O₃ [1][5]

Molecular Weight 132.16 g/mol [1][5]

Canonical SMILES CC(C)(CCC(=O)O)O [1]

InChI Key
PQJUMPXLDAZULJ-

UHFFFAOYSA-N
[1][3]

Common Synonyms
UMB68, 4-hydroxy-4-methyl-

pentanoic acid
[1]

The molecule's structure, featuring both a carboxyl group and a hydroxyl group on a pentanoic

acid backbone, dictates its chemical behavior, including its acidity, polarity, and potential for

intramolecular reactions.

Physical and Chemical Properties
The physicochemical properties of a compound govern its solubility, stability, and suitability for

various experimental conditions. While extensive experimental data is not widely published, a

combination of computed data and information from chemical suppliers provides a reliable

profile.
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Property Value Source(s)

Appearance
Predicted to be a solid or

viscous liquid at STP.
[6]

Boiling Point 270.8 °C (at 760 mmHg) [5]

Density 1.104 g/cm³ [5]

Flash Point 131.8 °C [5]

Refractive Index 1.462 [5]

Hydrogen Bond Donors 2 [1][5]

Hydrogen Bond Acceptors 3 [1][5]

Rotatable Bond Count 3 [5]

Topological Polar Surface Area 57.5 Å² [1]

pKa (Predicted)
~4.5 - 5.0 (for the carboxylic

acid)

Solubility

Predicted to be soluble in

water and polar organic

solvents like ethanol,

methanol, and DMSO.

Chemical Reactivity: The Lactonization Equilibrium
A key chemical property of γ-hydroxy acids is their ability to undergo intramolecular

esterification to form a stable, five-membered cyclic ester known as a γ-lactone. In the

presence of an acid catalyst, 4-Hydroxy-4-methylpentanoic acid is in equilibrium with its

corresponding lactone, dihydro-4,4-dimethyl-2(3H)-furanone. This reaction is reversible, with

the equilibrium position dependent on conditions such as pH and the presence of water.

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which

enhances the electrophilicity of the carbonyl carbon. The hydroxyl group at the C4 position then

acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a
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tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield

the final lactone product.

Caption: Acid-catalyzed equilibrium between 4-Hydroxy-4-methylpentanoic acid and its γ-

lactone.

Spectroscopic Profile (Predicted)
Experimental spectra for 4-Hydroxy-4-methylpentanoic acid are not publicly available.

However, based on its structure and spectral data from analogous compounds, a predictive

profile can be constructed. This is an essential tool for researchers to confirm the identity and

purity of synthesized material.

¹H NMR (Proton NMR):

-COOH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable

with D₂O.

-OH Proton: A singlet, whose chemical shift is concentration and solvent-dependent (typically

1-5 ppm).

Methyl Protons (-C(CH₃)₂): A sharp singlet at approximately 1.2-1.4 ppm, integrating to 6H.

Methylene Protons (-CH₂-CH₂-): Two distinct multiplets, likely complex due to their

diastereotopic nature, appearing between 1.5 and 2.5 ppm. The methylene group adjacent to

the carboxyl group (-CH₂COOH) will be further downfield than the one adjacent to the tertiary

alcohol (-C(OH)CH₂-).

¹³C NMR (Carbon NMR):

Carboxyl Carbon (-COOH): Expected around 175-180 ppm.

Quaternary Carbon (-C(OH)(CH₃)₂): Expected around 70-75 ppm.

Methylene Carbons (-CH₂-): Two signals expected in the 30-45 ppm range.

Methyl Carbons (-CH₃): A single signal expected around 25-30 ppm.
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FT-IR (Infrared Spectroscopy):

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of

the hydrogen-bonded dimer.

O-H Stretch (Alcohol): A moderately broad band around 3300-3500 cm⁻¹. This will likely

overlap with the carboxyl O-H stretch.

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A peak at m/z = 132 under electron ionization (EI), which may be weak

or absent.

Key Fragments: Expect a prominent peak corresponding to the loss of water (M-18) at m/z =

114. Another significant fragmentation would be the loss of the carboxyl group (M-45) at m/z

= 87. A base peak at m/z = 59, corresponding to the stable [C(OH)(CH₃)₂]⁺ fragment, is also

highly probable.

Synthesis and Analytical Protocols
The synthesis and analysis of 4-Hydroxy-4-methylpentanoic acid are critical for its use in

research. The following protocols are based on established methods for similar molecules and

provide a robust framework for laboratory work.

Synthesis Protocol: A Representative Method
The synthesis of 4-Hydroxy-4-methylpentanoic acid (UMB68) was first reported by Wu et al.

(2003) as a key tool for GHB research.[7] The general approach involves the reaction of a

Grignard reagent with a lactone precursor. The following is a detailed, representative protocol.

Principle: This synthesis uses a nucleophilic addition of a methylmagnesium halide (a Grignard

reagent) to γ-valerolactone. The Grignard reagent will attack the ester carbonyl twice, opening

the ring and forming the tertiary alcohol. Subsequent acidic workup protonates the carboxylate

and alkoxide to yield the final product.
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Materials:

γ-Valerolactone

Methylmagnesium bromide (3.0 M solution in diethyl ether)

Anhydrous diethyl ether

Hydrochloric acid (1 M and 6 M)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Procedure:

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add γ-valerolactone (1

equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

a dropping funnel, and a reflux condenser. Dissolve the lactone in anhydrous diethyl ether.

Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium

bromide solution (2.2 equivalents) from the dropping funnel to the stirred solution over 30-45

minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent

side reactions.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the

reaction goes to completion.

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the vigorous

reaction ceases. This step neutralizes the excess Grignard reagent and protonates the

intermediate salts.
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Acidification & Extraction: Add 6 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer

the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

Causality: Acidification ensures the product is in its neutral carboxylic acid form, which is

more soluble in the organic solvent.

Washing: Combine the organic layers and wash sequentially with water and then saturated

brine. This removes residual acid and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by column chromatography on silica

gel or by recrystallization to yield pure 4-Hydroxy-4-methylpentanoic acid.
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Preparation

Reaction

Workup & Purification

1. Dissolve γ-Valerolactone
in Anhydrous Ether

2. Cool to 0 °C & Slowly Add
Methylmagnesium Bromide (2.2 eq)

3. Warm to RT & Stir
for 2-3 hours

4. Quench with 1M HCl
at 0 °C

5. Acidify & Extract
with Ethyl Acetate

6. Wash with Water
& Brine

7. Dry (MgSO₄) &
Concentrate

8. Purify via
Chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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